

# Application Notes and Protocols for Terbium-155 Radiolabeling of DOTA-Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of DOTA-conjugated peptides with **Terbium-155** (155Tb), a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] The identical chemical properties of terbium isotopes make 155Tb an ideal diagnostic partner for therapeutic radionuclides like 161Tb, embodying the "matched-pair" principle of theranostics.[4][5]

### Introduction

Targeted radionuclide therapy and diagnostics rely on the precise delivery of radioisotopes to specific cellular targets. This is often achieved by conjugating a targeting molecule, such as a peptide that binds to overexpressed receptors on cancer cells, with a chelator that can stably hold a radionuclide. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is widely used for its ability to form stable complexes with trivalent radiometals, including the lanthanide series to which terbium belongs.[6][7]

**Terbium-155** is a cyclotron-produced radionuclide with a half-life of 5.32 days, emitting gamma rays suitable for SPECT imaging.[2] This allows for imaging over several days to study the biodistribution of radiopharmaceuticals. The following protocols detail the steps for conjugating DOTA to a peptide, subsequent radiolabeling with <sup>155</sup>Tb, purification, and quality control of the final radiolabeled peptide.



## **Experimental Data Summary**

The following tables summarize key quantitative data obtained during the radiolabeling process of DOTA-conjugated peptides with **Terbium-155**.

Table 1: Terbium-155 Radiolabeling of DOTA-Peptides: Reaction Parameters and Efficiency

| DOTA-<br>Peptide | Molar<br>Activity<br>(MBq/n<br>mol) | Reactio<br>n Buffer        | рН  | Temper<br>ature<br>(°C) | Incubati<br>on Time<br>(min) | Radioch<br>emical<br>Yield<br>(%) | Referen<br>ce |
|------------------|-------------------------------------|----------------------------|-----|-------------------------|------------------------------|-----------------------------------|---------------|
| DOTA-<br>TOC     | 50                                  | 0.5 M<br>Sodium<br>Acetate | 4.5 | 95                      | 10                           | >99                               | [8]           |
| DOTA-<br>TOC     | 100                                 | 0.5 M<br>Sodium<br>Acetate | 4.5 | 95                      | 10                           | >99                               | [8]           |
| DOTA-<br>GA-Nb   | -                                   | 0.1 M<br>Sodium<br>Acetate | 4.7 | 40                      | 60                           | ~89                               | [4][5]        |
| crown-<br>TATE   | 19.4                                | -                          | 6.0 | Ambient                 | 10                           | Quantitati<br>ve                  | [9]           |

Table 2: Quality Control of <sup>155</sup>Tb-DOTA-Peptides

| <sup>155</sup> Tb-DOTA-<br>Peptide | Radiochemical<br>Purity (%) | Analytical Method | Reference |
|------------------------------------|-----------------------------|-------------------|-----------|
| <sup>155</sup> Tb-DOTA-TOC         | >99                         | Radio-HPLC        | [8]       |
| <sup>155</sup> Tb-DOTA-GA-Nb       | >99.9 (after purification)  | -                 | [4][5]    |
| <sup>155</sup> Tb-crown-TATE       | >99                         | Radio-HPLC        | [9]       |



Table 3: In Vitro Stability of Terbium-labeled DOTA-conjugates

| Compound                          | Medium                 | Incubation<br>Time | Stability (%<br>intact) | Reference |
|-----------------------------------|------------------------|--------------------|-------------------------|-----------|
| [ <sup>161</sup> Tb]cm09          | Human Plasma<br>(37°C) | 168 h              | 100                     | [2]       |
| <sup>161</sup> Tb-HSA-DOTA        | Human Serum<br>(37°C)  | 24 h               | >98                     | [10]      |
| <sup>161</sup> Tb-HSA-<br>DOTA-GA | Human Serum<br>(37°C)  | 24 h               | 92.1 ± 6.8              | [10]      |

## **Experimental Protocols**

The following sections provide detailed, step-by-step protocols for the key experimental procedures.

## Protocol 1: Conjugation of DOTA-NHS Ester to a Peptide

This protocol describes the conjugation of a commercially available DOTA-NHS ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).[7][11][12]

#### Materials:

- · Peptide with a free primary amine
- DOTA-NHS ester (e.g., from Macrocyclics)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0 or 0.1 M HEPES buffer, pH
   7.5
- Purification column (e.g., C18 Sep-Pak cartridge)



- Solvents for purification (e.g., water, acetonitrile, trifluoroacetic acid)
- Lyophilizer

#### Procedure:

- Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
- DOTA-NHS Ester Dissolution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
- Conjugation Reaction:
  - Add a 5-20 fold molar excess of the DOTA-NHS ester solution to the peptide solution.
  - If the peptide is in salt form (e.g., TFA salt), add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA to neutralize the salt and facilitate the reaction.
  - Gently mix the reaction mixture and allow it to react for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by HPLC or mass spectrometry to determine the extent of conjugation.
- Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess DOTA-NHS ester.
- Purification:
  - Purify the DOTA-conjugated peptide from excess unconjugated DOTA and other reagents using a C18 Sep-Pak cartridge or preparative HPLC.
  - For C18 Sep-Pak purification:
    - Condition the cartridge with methanol or acetonitrile followed by water.
    - Load the reaction mixture onto the cartridge.



- Wash the cartridge with water or a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove unreacted DOTA-NHS ester.
- Elute the DOTA-conjugated peptide with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).
- Characterization and Lyophilization:
  - Analyze the purified DOTA-peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.
  - Lyophilize the purified product to obtain a stable powder for long-term storage.

## Protocol 2: Radiolabeling of DOTA-Conjugated Peptide with <sup>155</sup>Tb

This protocol is a general procedure for the radiolabeling of a DOTA-conjugated peptide with <sup>155</sup>TbCl<sub>3</sub>.[8]

#### Materials:

- ¹⁵⁵TbCl₃ in 0.01 M HCl (or other suitable concentration)
- DOTA-conjugated peptide
- Radiolabeling Buffer: 0.1 0.5 M Sodium Acetate or Ammonium Acetate, pH 4.0-5.5
- · Heating block or water bath
- Reaction vial (e.g., 1.5 mL polypropylene tube)
- Radio-TLC or Radio-HPLC system for in-process control

#### Procedure:

· Preparation:



- $\circ$  In a sterile reaction vial, add the desired amount of DOTA-conjugated peptide (typically 10-50  $\mu$ g).
- Add the radiolabeling buffer to the vial. The final volume should be kept as low as practical (e.g., 100-500 μL) to maintain a high concentration of reactants.
- Radiolabeling Reaction:
  - Add the ¹⁵⁵TbCl₃ solution to the reaction vial containing the peptide and buffer.
  - Gently vortex the mixture.
  - Incubate the reaction mixture at 85-95°C for 10-30 minutes. Optimal temperature and time may vary depending on the specific peptide and should be determined empirically.[13]
- In-Process Quality Control (Optional but Recommended):
  - After the incubation period, take a small aliquot of the reaction mixture and analyze it by radio-TLC or radio-HPLC to determine the radiochemical yield.
- Quenching the Reaction:
  - After the desired radiochemical yield is achieved, cool the reaction vial to room temperature.
  - To complex any remaining free <sup>155</sup>Tb, a small amount of a strong chelator solution like DTPA (diethylenetriaminepentaacetic acid) or EDTA (ethylenediaminetetraacetic acid) can be added to a final concentration of 1-5 mM.

# Protocol 3: Purification of <sup>155</sup>Tb-DOTA-Peptide using Solid-Phase Extraction (SPE)

This protocol describes a rapid purification of the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated <sup>155</sup>Tb and other hydrophilic impurities.[1][14][15]

#### Materials:

C18 Sep-Pak light or plus cartridge



- · Ethanol or Acetonitrile
- Sterile water for injection
- 0.9% Saline solution
- Syringes and needles

#### Procedure:

- Cartridge Conditioning:
  - Pass 5-10 mL of ethanol or acetonitrile through the C18 cartridge to activate the stationary phase.
  - Wash the cartridge with 10-15 mL of sterile water to remove the organic solvent.
- Sample Loading:
  - Dilute the radiolabeling reaction mixture with water (e.g., to a final volume of 1 mL) to reduce the concentration of the organic solvent and facilitate binding to the C18 stationary phase.
  - Slowly pass the diluted reaction mixture through the conditioned C18 cartridge. The <sup>155</sup>Tb-DOTA-peptide will be retained on the cartridge, while unchelated <sup>155</sup>Tb and other hydrophilic impurities will pass through.
- Washing:
  - Wash the cartridge with 5-10 mL of sterile water to remove any remaining unbound <sup>155</sup>Tb and buffer salts.
- Elution:
  - Elute the purified <sup>155</sup>Tb-DOTA-peptide from the cartridge with a small volume (e.g., 0.5-1 mL) of 50-80% ethanol in saline. Collect the eluate in a sterile vial.
- Final Formulation:



- The eluted product can be further diluted with sterile saline or a formulation buffer to the desired concentration for in vitro or in vivo studies.
- The final product should be passed through a 0.22 μm sterile filter.

## Protocol 4: Quality Control of 155Tb-DOTA-Peptide

Quality control is essential to ensure the purity and stability of the radiolabeled peptide.

- 4.1. Radiochemical Purity Determination by Radio-HPLC[9][16]
- System: HPLC system equipped with a radioactivity detector (e.g., Nal scintillation detector).
- Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase:
  - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A typical gradient would be from 95% A / 5% B to 5% A / 95% B over 20-30 minutes.
- Flow Rate: 1 mL/min.
- Analysis: Inject a small aliquot of the final product. The retention time of the <sup>155</sup>Tb-DOTA-peptide will be different from that of free <sup>155</sup>Tb. Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram.
  - Radiochemical Purity (%) = (Area of radiolabeled peptide peak / Total area of all radioactive peaks) x 100
- Acceptance Criteria: For preclinical studies, the radiochemical purity should typically be >95%.
- 4.2. Radiochemical Purity Determination by Radio-TLC[17]
- Stationary Phase: Silica gel-coated TLC plates.



- Mobile Phase: A common mobile phase for separating chelated peptides from free radiometals is a mixture of 10% ammonium acetate and methanol (1:1 v/v). The optimal mobile phase should be determined for each specific peptide.
- Procedure: Spot a small amount of the sample on the TLC plate and develop it in the mobile phase.
- Analysis: After development, the TLC plate is scanned using a radio-TLC scanner. Free <sup>155</sup>Tb will typically remain at the origin (Rf = 0), while the <sup>155</sup>Tb-DOTA-peptide will migrate to a higher Rf value.
- Calculation:
  - $\circ$  Radiochemical Purity (%) = (Counts in the peptide spot / Total counts on the strip) x 100
- Acceptance Criteria: Typically >95% for preclinical use.
- 4.3. In Vitro Serum Stability[18][19]
- Procedure:
  - Incubate an aliquot of the purified <sup>155</sup>Tb-DOTA-peptide in fresh human or mouse serum at 37°C.
  - At various time points (e.g., 1, 4, 24, 48 hours), take a sample of the mixture.
  - Precipitate the serum proteins by adding an equal volume of ethanol or acetonitrile and centrifuge.
  - Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide.
- Analysis: Compare the chromatograms over time to assess the degradation of the radiolabeled peptide.
- 4.4. Specific Activity Calculation[20][21][22]

The specific activity is the amount of radioactivity per unit mass of the peptide.



#### · Formula:

- Specific Activity (GBq/μmol) = (Radioactivity of the final product in GBq) / (Amount of peptide in μmol)
- Determination of Peptide Amount: The amount of peptide used in the labeling reaction needs to be accurately known.
- Importance: High specific activity is crucial for in vivo applications to avoid saturation of the target receptors with non-radioactive peptide.

### **Visualizations**

# Diagram 1: Experimental Workflow for <sup>155</sup>Tb-DOTA-Peptide Preparation



Click to download full resolution via product page



Caption: Workflow for the preparation and quality control of <sup>155</sup>Tb-DOTA-peptides.

# Diagram 2: Principle of Targeted Imaging with <sup>155</sup>Tb-DOTA-Peptide



Click to download full resolution via product page

Caption: Targeted delivery of <sup>155</sup>Tb to tumor cells for SPECT imaging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 2. [149/152/155/161Tb]-Labeled DOTA-folate conjugated to an albumin-binding entity -Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.sckcen.be [researchportal.sckcen.be]
- 5. researchportal.sckcen.be [researchportal.sckcen.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of [155/161Tb]Tb-Crown-TATE—A Novel SPECT Imaging Theranostic Agent Targeting Neuroendocrine Tumours PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability [frontiersin.org]
- 11. rsc.org [rsc.org]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 14. cmsp.umn.edu [cmsp.umn.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. A rapid and systematic approach for the optimization of radio-TLC resolution PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of biological assay conditions on stability assessment of radiometal-labelled peptides exemplified using a 177Lu-DOTA-minigastrin derivative PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]



- 21. m.youtube.com [m.youtube.com]
- 22. Specific activity Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Terbium-155
  Radiolabeling of DOTA-Conjugated Peptides]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b1209105#terbium-155-radiolabeling-of-dotaconjugated-peptides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com